molecular formula C10H18O6 B1623770 Methyl 2,3-O-isopropylidene-alpha-D-mannopyranoside CAS No. 63167-69-1

Methyl 2,3-O-isopropylidene-alpha-D-mannopyranoside

Cat. No. B1623770
CAS RN: 63167-69-1
M. Wt: 234.25 g/mol
InChI Key: NBCSDARMWTYPFT-UHFFFAOYSA-N
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Description

Methyl 2,3-O-isopropylidene-alpha-D-mannopyranoside, commonly known as MIM, is a synthetic carbohydrate molecule that has been extensively studied for its applications in various scientific research fields. MIM is a derivative of mannose, a simple sugar that is found in many natural sources.

Scientific Research Applications

  • Synthesis of 3,6-Branched Mannose Trisaccharides

    • Field : Organic Chemistry
    • Application Summary : Methyl 2,3-O-isopropylidene-alpha-D-mannopyranoside is used in the synthesis of 3,6-branched mannose trisaccharides .
    • Method : The method involves the direct 2,3-O-isopropylidenation of α-D-mannopyranosides. This is achieved by treating various α-D-mannopyranosides with 0.12 equiv of the TsOH·H2O and 2-methoxypropene at 70 °C .
    • Results : This method resulted in 2,3-O-isopropylidene-α-D-mannopyranosides directly in 80%~90% yields .
  • Synthesis of Methyl 2,3-O-Isopropylidene-a-D-mannofuranoside 5,6-Carbonate

    • Field : Organic Chemistry
    • Application Summary : Methyl 2,3-O-isopropylidene-a-D-mannofuranoside is used in the synthesis of its 5,6-carbonate .
    • Method : The method involves the condensation of the cis-glycol system of the carbohydrate with phosgene or with a chloroformic ester .
    • Results : The reaction yielded the title compound as white crystals .
  • Investigation of the Primary Mannose Binding Site of Pradimicin A

    • Field : Biochemistry
    • Application Summary : Methyl α-D-mannopyranoside has been used in a study to investigate the primary mannose binding site of pradimicin A .
    • Method : The specific method of application is not mentioned in the source .
    • Results : The specific results of the study are not mentioned in the source .
  • Synthesis of Tri- and Tetrahydroxylated Seven-Membered Iminosugars

    • Field : Organic Chemistry
    • Application Summary : Methyl α-D-mannopyranoside, which can be derived from Methyl 2,3-O-isopropylidene-alpha-D-mannopyranoside, has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .
    • Method : The specific method of application is not mentioned in the source .
    • Results : The specific results of the study are not mentioned in the source .
  • Synthesis of Methyl 2,3-O-Isopropylidene-a-D-mannofuranoside 5,6-Carbonate

    • Field : Organic Chemistry
    • Application Summary : Methyl 2,3-O-isopropylidene-a-D-mannofuranoside is used in the synthesis of its 5,6-carbonate .
    • Method : The method involves the condensation of the cis-glycol system of the carbohydrate with phosgene or with a chloroformic ester .
    • Results : The reaction yielded the title compound .
  • Synthesis of Stable Noeuromycin Analog

    • Field : Organic Chemistry
    • Application Summary : Methyl α-D-mannopyranoside, which can be derived from Methyl 2,3-O-isopropylidene-alpha-D-mannopyranoside, has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars in a study that worked towards a stable noeuromycin analog with a D-manno configuration .
    • Method : The specific method of application is not mentioned in the source .
    • Results : The specific results of the study are not mentioned in the source .
  • Investigation of the Primary Mannose Binding Site of Pradimicin A

    • Field : Biochemistry
    • Application Summary : Methyl α-D-mannopyranoside has been used in a study to investigate the primary mannose binding site of pradimicin A .
    • Method : The specific method of application is not mentioned in the source .
    • Results : The specific results of the study are not mentioned in the source .

properties

IUPAC Name

(3aS,4S,6R,7R,7aS)-6-(hydroxymethyl)-4-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-10(2)15-7-6(12)5(4-11)14-9(13-3)8(7)16-10/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCSDARMWTYPFT-DFTQBPQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC(C2O1)OC)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2O1)OC)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-2,3-O-isopropylidene-a-D-mannopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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